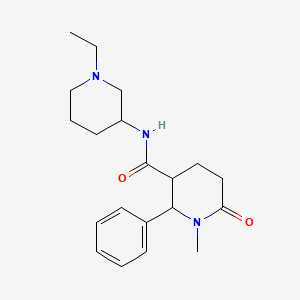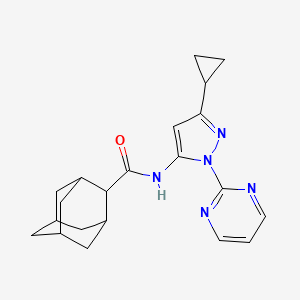![molecular formula C19H24N6O B6752643 2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide](/img/structure/B6752643.png)
2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers exploring its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often through condensation reactions involving appropriate amines and carbonyl compounds.
Coupling Reactions: The piperidine and pyrimidine rings are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch Processing: Utilizing large reactors to perform each step in sequence.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.
Biology
Biologically, 2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide is investigated for its potential as a pharmacologically active agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It could be developed into drugs for treating various diseases, depending on its biological activity and safety profile.
Industry
Industrially, this compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyclopropyl-N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide
- 2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyridine-4-carboxamide
Uniqueness
Compared to similar compounds, 2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups. This uniqueness can result in different biological activities, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-2-14-10-17(22-12-21-14)25-9-3-4-15(11-25)23-19(26)16-7-8-20-18(24-16)13-5-6-13/h7-8,10,12-13,15H,2-6,9,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSHXXRAVFFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCCC(C2)NC(=O)C3=NC(=NC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[2-(4-methylpentan-2-yloxy)pyridin-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6752567.png)
![4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B6752574.png)
![(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-(2-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B6752575.png)
![[1-(2-Methylphenyl)pyrazol-4-yl]-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6752580.png)
![(2-Cyclopropylpyrimidin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6752584.png)
![(2-Cyclopropylpyrimidin-4-yl)-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6752605.png)
![(2-Cyclopropylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B6752610.png)
![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(triazol-1-yl)propan-1-one](/img/structure/B6752617.png)

![5-[2-(6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6752633.png)

![4-(5-methyl-1,3-benzoxazol-2-yl)-N-[2-(1-methylpyrazol-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6752640.png)
![N-[(3-methyloxetan-3-yl)methyl]-5-(4-methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide](/img/structure/B6752656.png)
![N-(4-chlorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]propanamide](/img/structure/B6752664.png)
